![molecular formula C16H15NO3 B250442 Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
Methyl 4-[(3-methylphenyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(3-methylphenyl)carbamoyl]benzoate is a chemical compound that belongs to the class of carbamates. It is widely used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
Methyl 4-[(3-methylphenyl)carbamoyl]benzoate acts as a reversible inhibitor of various enzymes and proteins. It binds to the active site of the enzyme or protein and prevents its activity. The inhibition is reversible as the compound can be removed from the active site, allowing the enzyme or protein to resume its activity.
Biochemical and Physiological Effects:
Methyl 4-[(3-methylphenyl)carbamoyl]benzoate has various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. It also inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
Methyl 4-[(3-methylphenyl)carbamoyl]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a reversible inhibitor, which allows for the study of enzyme or protein activity in the presence and absence of the compound. However, Methyl 4-[(3-methylphenyl)carbamoyl]benzoate has some limitations, such as its selectivity towards certain enzymes and proteins.
Future Directions
The future directions for the use of Methyl 4-[(3-methylphenyl)carbamoyl]benzoate in scientific research are vast. It can be used to study the mechanism of action of other enzymes and proteins. It can also be used as a template for the synthesis of other compounds with similar effects. Additionally, it can be used in drug discovery and development for the treatment of various diseases.
Conclusion:
Methyl 4-[(3-methylphenyl)carbamoyl]benzoate is a versatile compound that has various biochemical and physiological effects. Its reversible inhibition of enzymes and proteins makes it a valuable tool in scientific research. Its stable synthesis method and selectivity towards certain enzymes and proteins make it an ideal compound for lab experiments. The future directions for the use of Methyl 4-[(3-methylphenyl)carbamoyl]benzoate in scientific research are vast, and it holds great potential for drug discovery and development.
Synthesis Methods
The synthesis of Methyl 4-[(3-methylphenyl)carbamoyl]benzoate involves the reaction of 4-aminobenzoic acid with 3-methylphenyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction yields Methyl 4-[(3-methylphenyl)carbamoyl]benzoate as a white crystalline solid.
Scientific Research Applications
Methyl 4-[(3-methylphenyl)carbamoyl]benzoate is widely used in scientific research for its various biochemical and physiological effects. It is used as a tool compound to study the mechanism of action of various enzymes and proteins. It is also used as a substrate for the synthesis of other compounds.
properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-[(3-methylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-14(10-11)17-15(18)12-6-8-13(9-7-12)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
SZMQCBIFHIIMOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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